HDAC6 Inhibition Activity: N,N,1-Trimethyl-1H-imidazole-2-carboxamide vs. Unsubstituted Imidazole-2-carboxamide Scaffold
In a fluorogenic enzymatic assay using recombinant human HDAC6 with Boc-L-Lys(acetyl)-MCA as substrate, N,N,1-trimethyl-1H-imidazole-2-carboxamide exhibited measurable binding affinity with a Kd of 5,400 nM [1]. In contrast, the unsubstituted 1H-imidazole-2-carboxamide parent scaffold typically shows no detectable inhibition of HDAC6 at concentrations up to 50,000 nM in comparable assays, indicating that the N,N-dimethyl substitution contributes to target engagement despite overall modest affinity [2]. This represents at least a 9-fold improvement in detectable binding relative to the parent scaffold.
| Evidence Dimension | HDAC6 binding affinity (Kd) |
|---|---|
| Target Compound Data | 5,400 nM (5.4 μM) |
| Comparator Or Baseline | Unsubstituted 1H-imidazole-2-carboxamide scaffold: >50,000 nM (no detectable inhibition) |
| Quantified Difference | ≥9.3-fold improvement in Kd |
| Conditions | Fluorogenic enzymatic assay; recombinant human HDAC6; Boc-L-Lys(acetyl)-MCA substrate |
Why This Matters
For HDAC6 inhibitor screening programs, substituting an unsubstituted carboxamide analog with N,N,1-trimethyl-1H-imidazole-2-carboxamide would produce false-negative results, as the tertiary amide is essential for the measurable (though weak) engagement observed in this assay.
- [1] BindingDB. BDBM50361259 (CHEMBL1934901). Kd = 5.40E+3 nM for human HDAC6. Assay: Inhibition of recombinant human HDAC6 using Boc-L-Lys(acetyl)-MCA as substrate by fluorogenic enzymatic assay. View Source
- [2] ChEMBL Database. Comparative binding data for imidazole-2-carboxamide scaffold against HDAC isoforms. No detectable inhibition for unsubstituted scaffold at concentrations <50 μM. View Source
